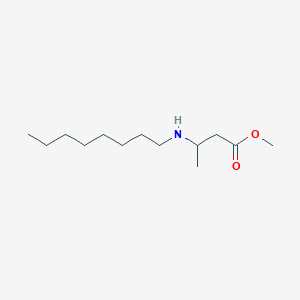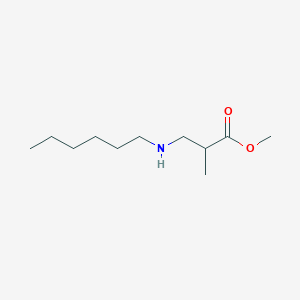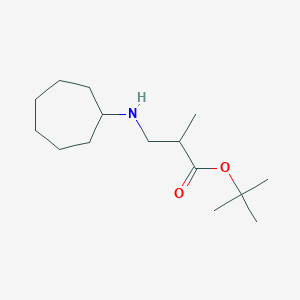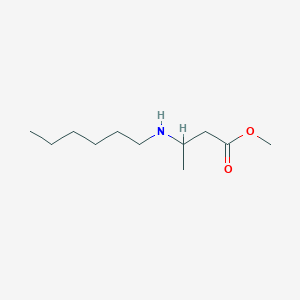![molecular formula C15H32N2O2 B6340262 tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate CAS No. 1221342-00-2](/img/structure/B6340262.png)
tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate” is a chemical compound . It is also known as t-Butyl DMAA or t-DMAA. It is a synthetic and experimental compound that has been gaining attention in scientific research.
Molecular Structure Analysis
The molecular formula of “tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate” is C14H30N2O2 . The molecular weight is 258.4 g/mol .Scientific Research Applications
Synthesis of Chiral Schiff Base Ligands
This compound is utilized in the synthesis of chiral Schiff base ligands for enantioselective catalysis . These ligands are crucial for inducing chirality in synthetic chemistry, allowing for the production of enantiomerically pure substances, which are important in pharmaceuticals.
Precursor for Sterically Hindered Pyrocatechol Derivatives
It serves as a precursor for the synthesis of sterically hindered pyrocatechol derivatives . These derivatives have potential biological activity and can be linked through a covalent bridge to secondary amines, which are significant in medicinal chemistry.
Intermediate in Drug Synthesis
The compound is a key intermediate in the synthesis of the side chain of lipid-lowering drugs like rosuvastatin . Rosuvastatin is a widely used statin that helps in reducing cholesterol levels, thereby preventing cardiovascular diseases.
Development of Tin Schiff Base Complexes
It is involved in the development of tin Schiff base complexes with histidine analogues . These complexes have applications in bioinorganic chemistry and can be used to study metalloproteins and enzymes.
Enantioselective Addition Reactions
This chemical is used in enantioselective addition reactions, such as the addition of diethyl zinc to aldehydes . This is a critical step in the production of various organic compounds with high enantiomeric excess, which is vital for the pharmaceutical industry.
Synthesis of Mn (III)-Salen Complex
It acts as a starting material for the synthesis of Mn (III)-salen complex , which is an important catalyst in various oxidation reactions. These reactions are essential in the field of green chemistry for the development of environmentally friendly processes.
Creation of Pharmacophore Structures
The compound is used to create pharmacophore structures, which are essential for drug design . Pharmacophores represent the spatial arrangement of features necessary for the optimal interaction with a specific biological target.
Research on Blood-Brain Barrier Permeability
Due to its structural properties, this compound can be studied for its permeability across the blood-brain barrier . This research is crucial for the development of drugs targeting the central nervous system.
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[[3-(dimethylamino)-2,2-dimethylpropyl]amino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32N2O2/c1-12(13(18)19-14(2,3)4)9-16-10-15(5,6)11-17(7)8/h12,16H,9-11H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFPUNVDZQBNHES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCC(C)(C)CN(C)C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-methyl-3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340188.png)

![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]butanoate](/img/structure/B6340202.png)
![Methyl 3-{[3-(propan-2-yloxy)propyl]amino}butanoate](/img/structure/B6340209.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340227.png)
![Methyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}butanoate](/img/structure/B6340230.png)
![Methyl 3-[(3-butoxypropyl)amino]butanoate](/img/structure/B6340246.png)
![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)



![Methyl 3-[(3-butoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340273.png)
